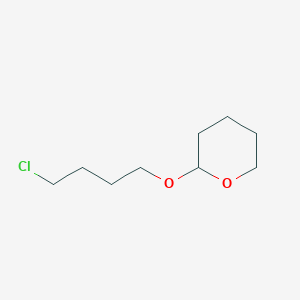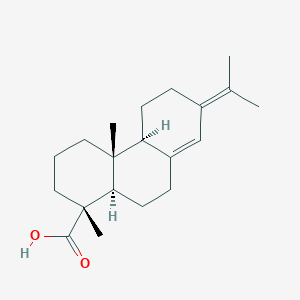
Neoabietic acid
Vue d'ensemble
Description
Neoabietic acid, also known as neoabietylic acid, is a diterpene acid found in various plants such as conifers, pines, and junipers. It is a naturally occurring compound that has been used for centuries for its medicinal properties. This compound has been used in traditional Chinese medicine for its anti-inflammatory, antioxidant, and antifungal effects. It has also been used to treat skin conditions, respiratory illnesses, and digestive disorders. Recently, this compound has been studied for its potential therapeutic benefits for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
Neoadjuvant Therapy in Cancer
Neoadjuvant therapy refers to treatments administered before the main treatment, usually surgery, to shrink tumors or enhance the effectiveness of the main treatment. Neoabietic acid may have applications in the context of neoadjuvant therapy in cancer treatment. Although the specific role of this compound in this context is not directly mentioned, understanding the broader concept of neoadjuvant therapy and its importance in cancer treatment could provide insights into potential research applications for this compound. Neoadjuvant therapy can increase survival rates, decrease the risk of comorbidities and mortality, and improve the cost-effectiveness of cancer treatment by increasing the completion rate of multimodal treatment (Jinzhi Xu et al., 2020).
Neoantigen and Immunotherapy
Neoantigens are novel antigens resulting from tumor-specific mutations not present in normal tissues. They are recognized by the immune system, making them crucial targets for cancer immunotherapy. This compound's potential role in this domain could be significant, given the emphasis on neoantigen-specific immune responses in cancer treatment. The development of neoantigen vaccines aims to induce neoantigen-specific immune responses and antitumor immunity while minimizing potential autoimmune toxicity. Advances in sequencing technologies and neoantigen prediction algorithms have dramatically improved the ability to identify and prioritize cancer neoantigens, leading to considerable enthusiasm for the development of neoantigen vaccines (Suangson Supabphol et al., 2021).
Neoadjuvant Therapy in Breast Cancer
Neoadjuvant therapy is also notably applied in breast cancer treatment. The utilization of neoadjuvant therapy in breast cancer clinical trials has led to standardized definitions and endpoints, providing a common language that enhances the analysis and interpretation of results across clinical trials. This standardization is crucial in exploiting the clinical and scientific potential of the neoadjuvant setting in breast cancer (D. Fumagalli et al., 2012).
Neoantigen Identification and Clinical Benefit
The identification and prioritization of tumor-specific neoantigens are essential steps in the development of personalized neoantigen-based cancer vaccines and adoptive T-cell therapies. This research aims to increase tumor-specific T-cell responses, thereby enhancing the clinical efficacy of current cancer immunotherapies. Neoantigens can be predicted in all cancer types with high and low tumor mutation burdens, partly by exploiting tumor-specific aberrations. Improved identification, selection, and prioritization of tumor-specific neoantigens are needed to extend the scope of benefits from cancer vaccines and adoptive T-cell therapies (L. De Mattos-Arruda et al., 2020).
Safety and Hazards
Orientations Futures
There is ongoing research into the properties and potential applications of neoabietic acid. For example, a study has proposed a simple methodology to identify strengths and weaknesses of the molecules derived from this compound to be used as fuel components . Another study synthesized a series of ureido derivatives of this compound , suggesting potential for further chemical modifications and applications.
Mécanisme D'action
Target of Action
Neoabietic acid is an abietic-type acid isolated from the oleoresin and rosin of Pinus palustris . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cell structures or metabolic processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
This compound is part of the diterpene resin acids (DRAs), which are major components of the conifer oleoresin defense system . The biosynthesis of DRAs involves cytochrome P450 enzymes of the CYP720B subfamily . These enzymes can produce some of the same profiles of conifer oleoresin DRAs, including this compound .
Pharmacokinetics
It is known that abietic acid, a closely related compound, is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . This suggests that this compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary known result of this compound’s action is its antibacterial effect . By inhibiting bacterial growth, it can help to control bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is highly susceptible to mineral acid . Additionally, abietic acid, a compound closely related to this compound, undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . This suggests that similar environmental factors could influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Neoabietic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is highly susceptible to mineral acids and exhibits antibacterial activity . Research suggests that this compound may interact with key proteins involved in signal transduction cascades, influencing cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect phospholipid membrane structure and properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of proteins involved in cell proliferation and apoptosis, thereby affecting cell function . Its antibacterial properties also suggest a role in inhibiting the growth of certain bacterial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with proteins involved in signal transduction, thereby influencing cellular processes . The antibacterial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is highly susceptible to degradation by mineral acids, which can affect its stability and long-term efficacy . Studies have shown that this compound can undergo oxidation and other chemical changes, impacting its activity and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects such as antibacterial activity. At higher doses, this compound may cause toxic or adverse effects, including potential damage to cellular structures and functions . Threshold effects and dose-dependent responses have been documented in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antibacterial activity. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Studies have shown that this compound can accumulate in certain cellular regions, influencing its biochemical effects .
Propriétés
IUPAC Name |
1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12,16-17H,5-11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMSWPSAVZAMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859384 | |
| Record name | Abieta-8(14),13(15)-dien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471-77-2 | |
| Record name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
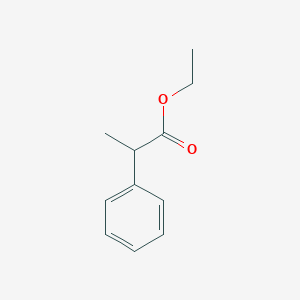



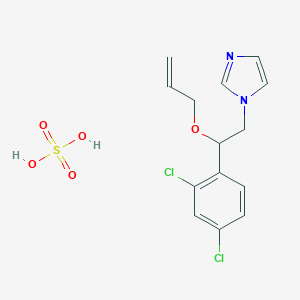
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)

![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
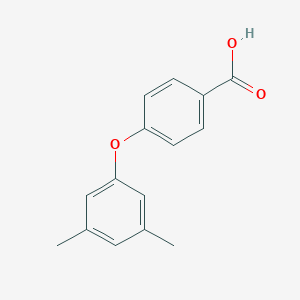
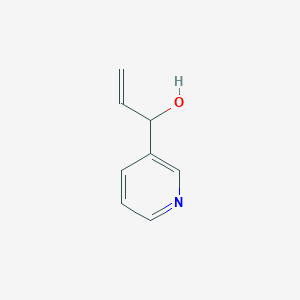
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
